5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate
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Overview
Description
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H24O6S2 and a molecular weight of 412.528 g/mol . This compound is known for its unique structure, which includes two sulfonate groups attached to a pentyl chain and a 4-methylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-hydroxypentyl 4-methylbenzenesulfonate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonate groups can be reduced to thiols or sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the sulfonate groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Scientific Research Applications
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate compound with 2-(2-{[(4-Methylphenyl)sulfonyloxy]ethoxy}ethyl 4-methylbenzenesulfonate): This compound has a similar structure but includes an additional ethoxy group.
Pentyl 4-methylbenzenesulfonate: A simpler compound with only one sulfonate group.
Uniqueness
This compound is unique due to its dual sulfonate groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functional modifications, making it a versatile compound in research and industrial settings .
Properties
CAS No. |
24293-28-5 |
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Molecular Formula |
C19H24O6S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-16-6-10-18(11-7-16)26(20,21)24-14-4-3-5-15-25-27(22,23)19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
GMMNFKKJUMYAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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